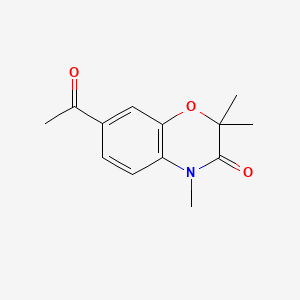

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-2,2,4-trimethyl-

Descripción

2H-1,4-Benzoxazin-3(4H)-ona, 7-acetil-2,2,4-trimetil- es un compuesto orgánico que pertenece a la familia de las benzoxazinas. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluyendo la ciencia de materiales, la farmacéutica y la agricultura.

Propiedades

Número CAS |

116337-70-3 |

|---|---|

Fórmula molecular |

C13H15NO3 |

Peso molecular |

233.26 g/mol |

Nombre IUPAC |

7-acetyl-2,2,4-trimethyl-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C13H15NO3/c1-8(15)9-5-6-10-11(7-9)17-13(2,3)12(16)14(10)4/h5-7H,1-4H3 |

Clave InChI |

CTIBYWYNVICJDZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2H-1,4-Benzoxazin-3(4H)-ona, 7-acetil-2,2,4-trimetil- típicamente implica la ciclización de precursores apropiados en condiciones controladas. Las rutas sintéticas comunes pueden incluir:

Ciclización de ácidos N-acil antranílicos: Este método implica la reacción de ácidos N-acil antranílicos con anhídrido acético bajo condiciones de reflujo para formar el anillo de benzoxazina.

Reacciones de condensación: Otro enfoque implica la condensación de o-aminofenoles con cloruros de acilo o anhídridos, seguida de ciclización.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

2H-1,4-Benzoxazin-3(4H)-ona, 7-acetil-2,2,4-trimetil- puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar óxidos correspondientes.

Reducción: Las reacciones de reducción utilizando agentes como hidruro de aluminio y litio pueden convertir el compuesto en sus formas reducidas.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en el grupo acetilo.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de benzoxazina, mientras que la reducción puede producir alcoholes de benzoxazina.

Aplicaciones Científicas De Investigación

2H-1,4-Benzoxazin-3(4H)-ona, 7-acetil-2,2,4-trimetil- tiene varias aplicaciones de investigación científica, incluyendo:

Química: Utilizado como bloque de construcción para sintetizar moléculas y polímeros más complejos.

Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.

Industria: Utilizado en la producción de materiales avanzados, como polímeros de alto rendimiento y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de 2H-1,4-Benzoxazin-3(4H)-ona, 7-acetil-2,2,4-trimetil- implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:

Unión a enzimas o receptores: Modulación de su actividad e influencia en las vías bioquímicas.

Interacción con componentes celulares: Afecta la señalización celular, el crecimiento y la diferenciación.

Comparación Con Compuestos Similares

Compuestos similares

2H-1,4-Benzoxazin-3(4H)-ona: Carece de los grupos acetilo y metilo adicionales, lo que da como resultado diferentes propiedades químicas.

7-Acetil-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina: Comparte similitudes estructurales pero difiere en la estructura del anillo central.

Singularidad

La presencia del grupo acetilo y varios grupos metilo en 2H-1,4-Benzoxazin-3(4H)-ona, 7-acetil-2,2,4-trimetil- confiere propiedades químicas únicas, como una mayor estabilidad y reactividad, lo que lo hace diferente de otros derivados de benzoxazina.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.